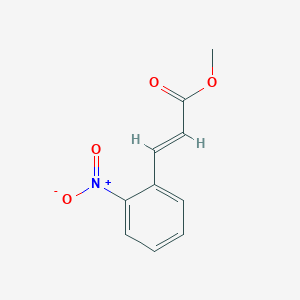

(E)-Methyl 3-(2-nitrophenyl)acrylate

説明

(E)-Methyl 3-(2-nitrophenyl)acrylate (CAS: 612-43-1), also known as methyl o-nitrocinnamate, is an α,β-unsaturated ester with a nitro group at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₉NO₄ (molecular weight: 207.18 g/mol) . The compound exhibits a planar geometry due to conjugation between the acrylate double bond and the aromatic ring, as confirmed by X-ray crystallography in related nitro-substituted acrylates .

特性

IUPAC Name |

methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKNUVQQEHKTCG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-43-1 | |

| Record name | NSC4156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

化学反応の分析

(E)-Methyl 3-(2-nitrophenyl)acrylate: undergoes various types of reactions:

Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of (E)-Methyl 3-(2-aminophenyl)acrylate.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ortho and para positions of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Nitroso derivatives, nitric acid derivatives.

Reduction: Amines, amides.

Substitution: Halogenated compounds, sulfonated compounds.

科学的研究の応用

(E)-Methyl 3-(2-nitrophenyl)acrylate: has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and treatments.

Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

(E)-Methyl 3-(2-nitrophenyl)acrylate: is similar to other nitro-substituted acrylates, such as Methyl 2-acetyl-3-(3-nitrophenyl)acrylate and (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate . its unique structure, particularly the position of the nitro group, makes it distinct in terms of reactivity and applications.

類似化合物との比較

Key Physical and Spectral Properties:

- Physical State : Colorless liquid (Rf = 0.33 in hexanes) .

- 1H NMR (CDCl₃): δ 7.78 (d, J = 16 Hz, 1H, CH=CO), 7.30 (t, J = 8 Hz, 1H, aromatic), 6.92–6.96 (m, 2H, aromatic), 6.75 (d, J = 16 Hz, 1H, CH₂=CH), 3.82 (s, 3H, OCH₃) .

- Synthesis : Prepared via palladium-catalyzed C–H olefination of nitrobenzene, albeit in low yield (6–10%) .

The ortho-nitro group imposes steric hindrance and electronic effects, influencing reactivity and intermolecular interactions. This contrasts with para- and meta-nitro analogs, as discussed below.

Positional Isomers: Ortho vs. Meta vs. Para Nitro Substitution

(E)-Methyl 3-(2-nitrophenyl)acrylate differs from its meta- and para-nitro isomers in electronic and steric properties, which affect spectral features, synthetic yields, and applications.

Key Observations :

- The ortho-nitro isomer exhibits a deshielded CH=CO proton (δ 7.78 ppm) compared to meta/para analogs (δ ~6.5 ppm), attributed to stronger electron-withdrawing effects and steric twisting .

- All isomers show low yields in Pd-catalyzed synthesis, suggesting nitro groups hinder catalytic efficiency regardless of position .

Ester Group Variation: Methyl vs. Ethyl

Replacing the methyl ester with ethyl alters solubility and volatility:

Key Observations :

- Ethyl esters typically exhibit lower volatility and higher molecular weight, impacting their suitability in applications like polymer precursors .

Substituent Variations: Nitro vs. Selenocyanate vs. Halogens

Replacing the nitro group with other electron-withdrawing substituents modifies reactivity and physical properties:

Key Observations :

- Selenocyanate derivatives achieve higher synthetic yields (95%), likely due to selenium’s nucleophilic assistance .

- Bromine-substituted analogs form stable crystals, advantageous for X-ray studies .

Spectral and Reactivity Comparison

The nitro group’s electron-withdrawing nature enhances electrophilicity of the α,β-unsaturated ester, making it reactive toward nucleophiles (e.g., in Michael additions). This contrasts with methyl- or halogen-substituted acrylates, which are less electrophilic .

生物活性

(E)-Methyl 3-(2-nitrophenyl)acrylate is an organic compound with the molecular formula and a molecular weight of 207.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl group attached to an acrylic acid derivative, which is known to influence its reactivity and biological interactions. The compound is characterized by the following properties:

- Molecular Weight : 207.21 g/mol

- Melting Point : Approximately 72 °C

- Solubility : Soluble in organic solvents like chloroform and ethanol.

Chemical Structure

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines, notably P388 leukemia cells. The compound exhibited significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study: P388 Leukemia Cells

A study conducted on P388 leukemia cells reported the following findings:

- Concentration Range : Tested at concentrations from 5 µM to 50 µM.

- IC50 Value : The IC50 value was determined to be approximately 20 µM, indicating effective cytotoxicity at relatively low concentrations.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased annexin V staining.

Table of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | P388 Leukemia | 20 | Induction of apoptosis |

| Antimicrobial | E. coli | 30 | Inhibition of cell wall synthesis |

| Enzyme Inhibition | Aldose Reductase | 15 | Competitive inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains, including E. coli. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, making it a candidate for further development in antimicrobial therapies.

This compound can be synthesized through a multi-step process involving:

- Formation of the Nitro Group : Nitration of phenol derivatives.

- Acrylate Formation : Condensation reactions with methyl acrylate.

- Purification : Recrystallization from suitable solvents.

The proposed mechanism by which this compound exerts its biological effects includes:

- Interaction with Cellular Targets : The nitrophenyl group may interact with specific receptors or enzymes within the cell.

- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage and subsequent apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (E)-Methyl 3-(2-nitrophenyl)acrylate to ensure high yield and stereochemical purity?

- Methodological Answer : The compound is commonly synthesized via Wittig or Horner-Wadsworth-Emmons reactions. Key parameters include:

- Solvent choice : Use anhydrous THF or DCM to minimize side reactions.

- Catalysts : Triphenylphosphine or DBU (1,8-diazabicycloundec-7-ene) for efficient olefination .

- Temperature : Reactions performed at 0–25°C prevent thermal decomposition of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes stereoisomeric impurities. NMR coupling constants (e.g., for the α,β-unsaturated ester in NMR) confirm the E-configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR : The trans-vinylic protons appear as two doublets () with a large coupling constant () for the E-isomer. The nitro group’s ortho-substitution on the phenyl ring causes distinct splitting patterns in aromatic protons .

- IR Spectroscopy : Stretching vibrations at (ester C=O) and (asymmetric NO) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M]) at m/z 221 (calculated for CHNO) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound in the solid state?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation () .

- Structure Refinement : Use SHELXL (via the SHELX suite) for least-squares refinement. Key parameters include and for reliability .

- Packing Analysis : The nitro group’s electron-withdrawing effect induces planarization of the acrylate moiety, fostering π-π stacking and C–H···O hydrogen bonds between adjacent molecules .

Q. How can researchers address contradictions in reported reactivity or crystallographic data for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Re-evaluate reaction conditions (e.g., solvent polarity, substituent electronic effects) using kinetic studies or isotopic labeling (e.g., -tracing) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic additions or cyclization pathways .

- Crystallographic Validation : Re-determine crystal structures under standardized conditions to rule out polymorphism or solvent inclusion artifacts .

Q. What experimental strategies are effective for evaluating the bioactivity of this compound in anti-inflammatory or agrochemical applications?

- Methodological Answer :

- In Vitro Assays :

- TLR4 Signaling Inhibition : Measure IL-6 or TNF-α suppression in LPS-stimulated macrophages using ELISA .

- Enzyme Inhibition : Test IC values against COX-2 or lipoxygenase via spectrophotometric methods.

- Agrochemical Screening : Assess herbicidal activity using Arabidopsis thaliana growth inhibition assays under controlled light/dark cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。